

# comparative analysis of AlGaN vs. GaN HEMTs

Author: BenchChem Technical Support Team. Date: December 2025

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A Comparative Guide to AlGaN/GaN vs. AlGaN-Channel High Electron Mobility Transistors (HEMTs)

High Electron Mobility Transistors (HEMTs) based on III-nitride compound semiconductors, such as Gallium Nitride (GaN) and its alloys, are at the forefront of high-power and high-frequency electronics. Their superior material properties, including a wide bandgap, high breakdown field, and high electron saturation velocity, make them ideal for applications ranging from radio-frequency (RF) power amplifiers in 5G base stations to efficient power converters.

The most common and commercially widespread device is the AlGaN/GaN HEMT. In this structure, a thin layer of Aluminum Gallium Nitride (AlGaN) is grown on a GaN channel layer. Due to spontaneous and piezoelectric polarization effects at the heterointerface between these two materials, a highly concentrated sheet of electrons, known as a two-dimensional electron gas (2DEG), is formed. This 2DEG serves as the transistor's channel, offering high electron mobility as the electrons move in an undoped GaN layer with reduced impurity scattering.

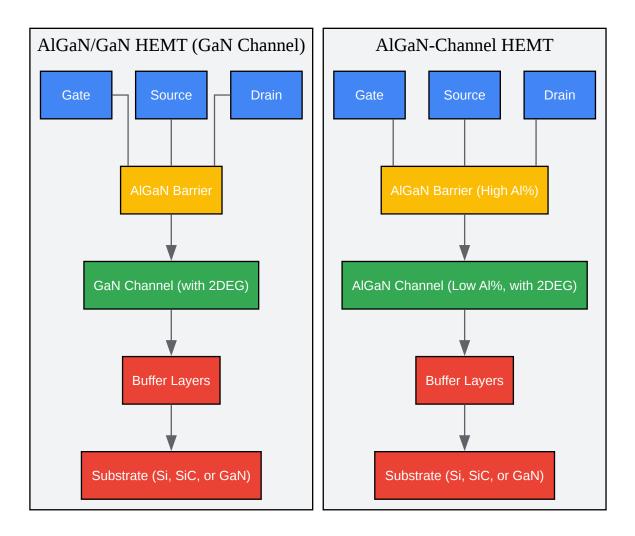
This guide provides a comparative analysis between the conventional AlGaN/GaN HEMT (utilizing a GaN channel) and the emerging AlGaN-channel HEMT. The latter is explored for its potential to achieve even higher breakdown voltages due to the wider bandgap of the AlGaN channel.

## **Fundamental Device Structure**

The defining difference between these two HEMT variants is the material used for the electron transit channel. In a standard AlGaN/GaN HEMT, the 2DEG is confined within the GaN layer



just below the AlGaN barrier. In an AlGaN-channel HEMT, the channel itself is composed of AlGaN with a lower aluminum mole fraction than the barrier layer above it.



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Fig. 1: Basic structures of a GaN-channel HEMT and an AlGaN-channel HEMT.

## **Comparative Performance Analysis**

The choice of channel material directly influences key device performance metrics. While AlGaN/GaN HEMTs are a mature technology, AlGaN-channel devices offer potential advantages for very high voltage applications.

## **Data Presentation: Performance Metrics**



Performance Parameter	AlGaN/GaN HEMT (GaN Channel)	AlGaN-Channel HEMT	Rationale for Difference
Electron Mobility	Higher (~1500-2000 cm²/V·s)	Lower (~160-1000 cm²/V·s)[1]	Increased alloy scattering in the AlGaN channel reduces mobility compared to the purer GaN channel.[1]
Breakdown Voltage (Vbr)	High (e.g., 953 V for Lgd=7μm)[2]	Very High (e.g., 1535 V for Lgd=7μm)[2]	The wider bandgap of the AlGaN channel supports a larger critical electric field before breakdown.[1]
Thermal Conductivity	GaN: ~220 W/m·K (for a ~1μm layer)[3]	AlGaN: ~10-20 W/m·K[3]	Alloying GaN with AlN significantly increases phonon scattering, thus reducing thermal conductivity.[3]
Cut-off Frequency (fT)	High (e.g., 24-73.6 GHz)[4][5]	Generally Lower	Higher electron mobility and velocity in the GaN channel typically lead to better frequency performance.
2DEG Density	High (~1x10 <sup>13</sup> cm <sup>-2</sup> )[6]	Can be higher	Larger polarization differences can be engineered to induce a higher sheet charge density.
On-Resistance (Ron)	Lower	Higher	The combination of higher electron mobility and established contact

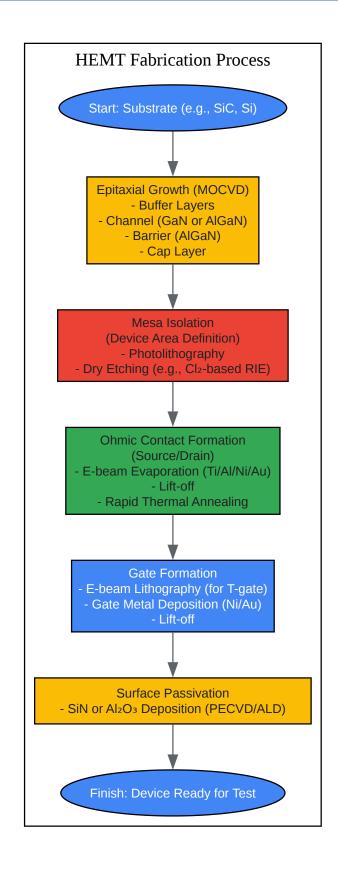


technology results in lower on-resistance.

# **Experimental Protocols HEMT Fabrication Workflow**

The fabrication of both HEMT types follows a similar process flow, involving epitaxial growth followed by photolithography, etching, and metallization steps.





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Fig. 2: A generalized workflow for the fabrication of AlGaN/GaN HEMTs.



#### Detailed Methodologies:

- Epitaxial Growth: Layers are typically grown using Metal-Organic Chemical Vapor Deposition (MOCVD). For an AlGaN/GaN HEMT, this involves growing a GaN channel followed by an AlGaN barrier.[7] For an AlGaN-channel device, an AlGaN layer with a lower Al concentration is grown before the higher-concentration AlGaN barrier.[1]
- Mesa Isolation: To electrically isolate individual devices, areas of the epitaxial layers are removed down to the buffer layer. This is commonly achieved using a chlorine-based Reactive Ion Etching (RIE) dry etch process.[8]
- Ohmic Contacts: A multi-layer metal stack (commonly Ti/Al/Ni/Au) is deposited for the source and drain contacts.[7] A high-temperature rapid thermal annealing step is performed to alloy the metals with the semiconductor, forming low-resistance ohmic contacts.
- Gate Formation: The gate contact, which forms a Schottky barrier, is critical for controlling the transistor. For high-frequency devices, a "T-shaped" gate is often fabricated using electron-beam lithography to achieve a short gate length at the semiconductor interface while having a larger top cross-section to reduce gate resistance.[4]
- Passivation: A dielectric layer like Silicon Nitride (SiN) is deposited over the device surface to reduce charge trapping effects (current collapse) and improve reliability.[9]

# **Key Characterization Experiments**

DC Electrical Characterization:

- Protocol: DC current-voltage (I-V) characteristics are measured using a semiconductor
  parameter analyzer. The drain current (Id) is measured as a function of drain-source voltage
  (Vds) for various gate-source voltages (Vgs). Transconductance (gm), a measure of the
  device's gain, is extracted from the slope of the Id-Vgs curve.
- Objective: To determine key parameters like maximum drain current, on-resistance, and threshold voltage.

Breakdown Voltage Measurement:



- Protocol: The device is tested in the "off-state" (Vgs below the threshold voltage). The drain voltage is gradually increased while monitoring the drain and gate leakage currents. The breakdown voltage is defined as the drain voltage at which a sudden, irreversible increase in leakage current occurs.[10]
- Setup: This requires a high-voltage source-measure unit. The measurement is often
  performed with the device submerged in an insulating fluid like Fluorinert to prevent air
  breakdown.
- Objective: To determine the maximum voltage the device can withstand before catastrophic failure.

#### RF Performance Characterization:

- Protocol: A Vector Network Analyzer (VNA) is used to measure the scattering parameters (S-parameters) of the HEMT over a wide range of frequencies (e.g., 0.1 to 40 GHz). The device is biased at a specific operating point.
- Data Analysis: From the S-parameters, the current gain (h21) and maximum available power gain (MAG) are calculated. The cut-off frequency (fT) is the frequency at which the current gain extrapolates to unity (0 dB). The maximum oscillation frequency (fmax) is the frequency where the power gain extrapolates to unity.
- Objective: To evaluate the high-frequency operational limits of the transistor.

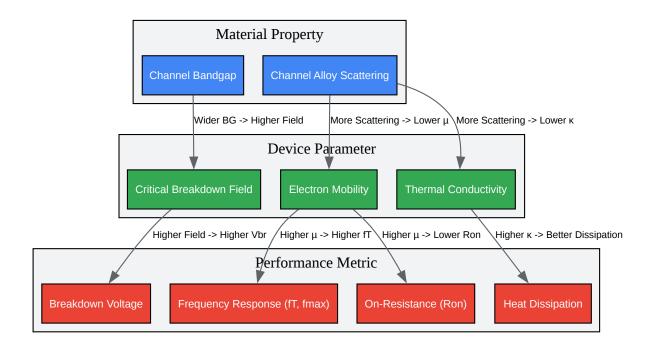
#### Trap Characterization:

- Protocol: Techniques like Deep-Level Transient Spectroscopy (DLTS) and frequency-dependent conductance/capacitance measurements are used to identify charge trapping states within the semiconductor material or at its interfaces.[11] These traps can cause performance degradation, such as "current collapse," where the RF output power drops after high-voltage operation.[12][13]
- Objective: To understand and mitigate reliability issues related to defects and surface states.

## **Logical Relationship of Performance**



The fundamental properties of the channel material create a cascade of effects that determine the final device performance, highlighting the trade-offs between different HEMT designs.



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Fig. 3: Relationship between channel material properties and HEMT performance.

## Conclusion

The choice between a conventional AlGaN/GaN HEMT and an AlGaN-channel HEMT involves a critical trade-off between breakdown voltage and other key performance metrics like electron mobility, thermal conductivity, and frequency response.

- AlGaN/GaN (GaN Channel) HEMTs are the dominant technology, offering a superb balance
  of high power, high frequency, and efficiency. The high electron mobility and superior thermal
  conductivity of the GaN channel make them ideal for a vast range of RF and power switching
  applications.
- AlGaN-Channel HEMTs represent a promising research direction for applications demanding extremely high breakdown voltages, potentially exceeding the limits of GaN-channel devices.



[2] However, this advantage comes at the cost of lower electron mobility due to alloy scattering and significantly poorer thermal conductivity, which can exacerbate self-heating effects.[1][3] These challenges must be addressed through thermal management solutions and device design optimization for them to become a viable alternative.

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- To cite this document: BenchChem. [comparative analysis of AlGaN vs. GaN HEMTs]. BenchChem, [2025]. [Online PDF]. Available at:



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